Boc-Aminooxy-PEG4-Tos
Description
Contextualizing Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Research
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They are widely utilized in biomedical and chemical research as flexible spacers to connect two or more molecular entities. chempep.comaxispharm.com The use of PEG in biological applications began in the 1970s to enhance the circulation time and decrease the immunogenicity of proteins. chempep.com The subsequent development of monodisperse PEG linkers, which have a specific number of repeating PEG units and thus a precise molecular weight, has allowed for more exact bioconjugation strategies. broadpharm.com
The inherent properties of PEG linkers, such as water solubility, biocompatibility, low toxicity, and minimal immunogenicity, make them highly desirable for a variety of applications. chempep.combroadpharm.com These applications include the development of antibody-drug conjugates (ADCs), nanoparticle-based drug delivery systems, and PEGylated protein drugs. broadpharm.combroadpharm.com By incorporating PEG linkers, researchers can improve the solubility of hydrophobic molecules, enhance the stability of biomolecules against degradation, and increase their bioavailability. axispharm.com
Distinctive Architecture of Boc-Aminooxy-PEG4-Tos: A Multifunctional Reagent
This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini. creative-biolabs.com This design allows for sequential and controlled reactions with different molecules. The structure of this compound consists of three key components:
A Boc-protected aminooxy group: The aminooxy group (–O–NH₂) is a reactive moiety that specifically and efficiently reacts with aldehydes and ketones to form stable oxime linkages. broadpharm.comaxispharm.com The tert-butyloxycarbonyl (Boc) group is a protecting group for the aminooxy functionality. This protection prevents unwanted side reactions and can be removed under mild acidic conditions to reveal the reactive aminooxy group when needed. broadpharm.combroadpharm.com
A tetraethylene glycol (PEG4) spacer: The central part of the molecule is a short, monodisperse PEG chain with four ethylene glycol units. creative-biolabs.com This PEG spacer is hydrophilic, which enhances the water solubility of the entire molecule and any conjugate it becomes a part of. broadpharm.combiochempeg.com The flexibility and defined length of the PEG4 chain also provide spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity. chempep.com
A tosyl (Tos) group: The tosyl group (p-toluenesulfonyl) is an excellent leaving group in nucleophilic substitution reactions. broadpharm.comchemscene.com This allows the other end of the PEG linker to be readily conjugated to nucleophiles such as amines, thiols, and hydroxyl groups. chemscene.combroadpharm.com
This trifecta of a protected reactive group, a solubilizing spacer, and a versatile leaving group makes this compound a highly adaptable reagent in chemical synthesis.
| Property | Value |
|---|---|
| CAS Number | 1807539-01-0 |
| Molecular Formula | C20H33NO9S |
| Molecular Weight | 463.54 g/mol |
| IUPAC Name | 2,2-dimethyl-4-oxo-3,6,9,12,15-pentaoxa-5-azaheptadecan-17-yl 4-methylbenzenesulfonate |
| Appearance | Solid Powder |
Research Significance of this compound in Conjugation Chemistry and Biomedical Applications
The distinct functionalities of this compound make it a valuable tool in conjugation chemistry, particularly for the synthesis of complex biomolecules and functional materials. Its ability to link different molecular entities with high specificity has led to its use in several areas of biomedical research.
One of the most notable applications of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). xcessbio.comglpbio.combioscience.co.uk PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. xcessbio.commedchemexpress.com this compound can serve as a PEG-based linker in the synthesis of PROTACs, connecting the ligand that binds to the target protein with the ligand that recruits the E3 ligase. xcessbio.commedchemexpress.com
Furthermore, the aminooxy group's reactivity towards aldehydes and ketones is utilized in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes. axispharm.com The formation of a stable oxime bond is a key reaction in this field, enabling the specific labeling and tracking of biomolecules in live cells. dcchemicals.com
The tosyl group's reactivity allows for the attachment of the linker to a wide range of molecules, including proteins, peptides, and other small molecules, through their nucleophilic residues. axispharm.com This versatility, combined with the beneficial properties of the PEG spacer, makes this compound a significant reagent for creating novel bioconjugates with tailored properties for applications in drug delivery, diagnostics, and materials science. creative-diagnostics.combiochempeg.combiochempeg.com
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO9S/c1-17-5-7-18(8-6-17)31(23,24)29-16-14-27-12-10-25-9-11-26-13-15-28-21-19(22)30-20(2,3)4/h5-8H,9-16H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJUQOOWAYCBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCONC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Involving Boc Aminooxy Peg4 Tos
Strategic Synthesis of PEG-Based Linkers with Orthogonal Functionalities
The design and synthesis of hetero-bifunctional polyethylene (B3416737) glycol (PEG) linkers, such as Boc-Aminooxy-PEG4-Tos, are crucial for developing advanced bioconjugation strategies. These linkers possess two distinct reactive groups at their termini, allowing for sequential or "orthogonal" chemical reactions. This orthogonality is key to constructing complex architectures like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over the linkage of different molecular entities is paramount. nih.govarctomsci.combioscience.co.uk
The synthesis of such linkers often begins with a symmetrical PEG molecule. Through a series of controlled chemical modifications, the terminal hydroxyl groups are asymmetrically functionalized. mdpi.com For instance, one terminus can be converted to a tosylate, a reactive group amenable to nucleophilic substitution, while the other end is modified to carry a protected functional group, like a Boc-protected amine. mdpi.commdpi.com This stepwise approach ensures that each end of the PEG linker can be addressed independently in subsequent conjugation reactions. nih.gov The inclusion of the PEG spacer itself enhances the aqueous solubility of the resulting conjugates, a desirable property for biological applications. broadpharm.com
Chemical Reactivity of the Tosyl Moiety in Synthetic Pathways
The tosyl (p-toluenesulfonyl) group is a key component of this compound, primarily due to its exceptional reactivity as a leaving group in nucleophilic substitution reactions. chemscene.combroadpharm.com This reactivity stems from the ability of the tosylate anion to stabilize the negative charge that develops during the transition state through resonance. libretexts.org
Nucleophilic Substitution Reactions with Tosyl Groups
The tosyl group is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to attack by a wide range of nucleophiles. chemscene.com This property is widely exploited in organic synthesis to form new carbon-heteroatom bonds. Common nucleophiles that readily displace tosylates include amines, thiols, and halides. chemscene.combroadpharm.com The conversion of an alcohol to a tosylate is a common strategy to activate the hydroxyl group, which is otherwise a poor leaving group, for subsequent substitution reactions. pearson.comchemistrysteps.com This transformation allows for SN2 reactions to proceed under milder conditions and with better stereochemical control compared to reactions involving protonated alcohols. chemistrysteps.comcsbsju.edu
Role of Tosyl as a Protecting Group in Complex Organic Synthesis
Beyond its role as a leaving group, the tosyl group can also serve as a protecting group for alcohols and amines. libretexts.orgvedantu.comebi.ac.uk It is generally stable to a range of reaction conditions but can be removed when necessary. For instance, tosyl groups protecting amines can be cleaved using strong acids like concentrated hydrobromic or sulfuric acid, or by strong reducing agents such as sodium in liquid ammonia. libretexts.org This dual functionality as both a reactive handle and a protective shield makes the tosyl group a versatile tool in the multi-step synthesis of complex organic molecules. wikidoc.orgwikipedia.org
Selective Deprotection of the Boc-Aminooxy Group and Subsequent Derivatizations
The Boc (tert-butyloxycarbonyl) protecting group on the aminooxy functionality of this compound provides a means for selective unmasking of the reactive aminooxy group. This selective deprotection is a critical step in the sequential assembly of bioconjugates.
Acid-Labile Removal of the t-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions. chemistrytalk.org The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in an organic solvent like methanol (B129727) or dioxane. wikipedia.orgfishersci.co.ukresearchgate.net The mechanism of removal involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of carbon dioxide and isobutylene, the latter of which can be scavenged to prevent side reactions. wikipedia.org
The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions, such as the base-labile Fmoc group or groups removed by hydrogenolysis like the Cbz group. libretexts.org This orthogonality is a cornerstone of modern peptide synthesis and the construction of other complex molecules. Various acidic reagents can be employed for Boc deprotection, and the choice of reagent and conditions can be tailored to the specific substrate to ensure high selectivity and yield. acsgcipr.orgresearchgate.netcsic.es
Formation of Oxime Linkages via Aminooxy Condensation with Carbonyls
Once the Boc group is removed, the liberated aminooxy group (-ONH2) is a potent nucleophile that can chemoselectively react with carbonyl compounds, specifically aldehydes and ketones, to form stable oxime linkages (-O-N=C). thermofisher.comiris-biotech.deinterchim.fr This reaction, known as oximation, is highly efficient and can be performed under mild, aqueous conditions, making it ideal for bioconjugation applications. louisville.edu The resulting oxime bond is significantly more stable towards hydrolysis than the corresponding imine (Schiff base) linkage formed from the reaction of a primary amine with a carbonyl. iris-biotech.de
The enhanced nucleophilicity of the aminooxy group is attributed to the "alpha effect," where the adjacent oxygen atom increases the reactivity of the nitrogen. iris-biotech.de This specific reactivity allows for the precise and stable coupling of molecules containing an aminooxy group to those bearing an aldehyde or ketone, a strategy frequently used in the assembly of complex protein conjugates, peptide cyclization, and the attachment of molecules to surfaces. nih.goviris-biotech.degoogle.com
Advanced Bioconjugation Strategies Employing Boc Aminooxy Peg4 Tos
Principles of Bifunctional Crosslinker Design in Biomolecular Systems
Bifunctional crosslinkers are reagents containing two reactive groups, connected by a spacer arm, capable of covalently linking to functional groups on other molecules. gbiosciences.com The design of these linkers is critical for their application in complex biological systems. They are broadly categorized into two main types: homobifunctional and heterobifunctional crosslinkers. gbiosciences.com Homobifunctional reagents possess two identical reactive groups, making them suitable for one-step reactions to crosslink like functional groups, often used for intramolecular linkages or polymerization. gbiosciences.com
In contrast, heterobifunctional crosslinkers have two different reactive groups. gbiosciences.comscbt.com This design allows for sequential, multi-step conjugation reactions, which provides greater control and minimizes undesirable outcomes like self-conjugation and polymerization. gbiosciences.com Boc-Aminooxy-PEG4-Tos is a heterobifunctional crosslinker designed for advanced bioconjugation. broadpharm.com Its structure incorporates three key components: a Boc-protected aminooxy group, a tosyl group, and a PEG4 spacer, each with a specific function.
Boc-Aminooxy Group : The aminooxy (H₂N-O-) function is highly chemoselective, reacting specifically with aldehydes or ketones to form a stable oxime bond. nih.govrsc.orgbroadpharm.com This reaction, known as oxime ligation, is bioorthogonal, meaning it proceeds under mild aqueous conditions without interfering with native biological functional groups. nih.govrsc.org The tert-Butyloxycarbonyl (Boc) group is a common protecting group for the aminooxy moiety, which can be removed under mild acidic conditions to unmask the reactive group when needed. broadpharm.combroadpharm.com
PEG4 Spacer : The spacer arm consists of a tetraethylene glycol (PEG4) chain. This hydrophilic spacer enhances the aqueous solubility of the crosslinker and the final bioconjugate. broadpharm.comaxispharm.comcenmed.com
Tosyl Group : The tosyl (tosylate) group is an excellent leaving group in nucleophilic substitution reactions. broadpharm.comjchemlett.comcd-bioparticles.net It readily reacts with nucleophiles such as primary amines (e.g., on lysine (B10760008) residues) and thiols (e.g., on cysteine residues) found in proteins and other biomolecules. glenresearch.comresearchgate.net
The combination of these elements in a single molecule allows for a highly controlled and versatile approach to linking different biomolecules together.
Table 1: Functional Components of this compound
| Component | Chemical Group | Function in Bioconjugation |
|---|---|---|
| Boc-Aminooxy | tert-Butyloxycarbonyl-protected aminooxy | After deprotection, reacts with aldehydes or ketones to form a stable oxime bond. broadpharm.comnih.gov |
| PEG4 Spacer | Tetraethylene glycol | Increases solubility and stability in aqueous media; provides spatial separation between conjugated molecules. broadpharm.comaxispharm.com |
| Tosyl Group | p-Toluenesulfonyl | Acts as a reactive leaving group for nucleophilic substitution with amines or thiols. broadpharm.comglenresearch.comresearchgate.net |
Site-Specific Bioconjugation Approaches Facilitated by this compound
Site-specific bioconjugation is essential for producing homogeneous and well-defined bioconjugates, ensuring reproducibility and optimal biological activity. nih.govresearchgate.net Traditional conjugation methods that target common functional groups like lysine amines often result in heterogeneous mixtures because proteins typically have multiple such residues. nih.govresearchgate.net Heterobifunctional linkers like this compound are instrumental in overcoming this challenge by enabling directed, stepwise reactions.
The distinct reactivities of the aminooxy and tosyl groups allow for a two-stage conjugation strategy. One end of the linker can be attached to the first biomolecule, which is then purified before the second reactive group is used to attach the second molecule. This controlled process is central to creating precisely defined constructs.
This compound offers multiple strategies for the site-specific modification of proteins and peptides. The choice of strategy depends on the available or engineered functional groups on the protein.
One primary method involves oxime ligation. This requires the presence of a unique aldehyde or ketone group on the protein. nih.govthieme.de Such a group can be introduced site-specifically through various chemoenzymatic methods. For instance, the formylglycine-generating enzyme (FGE) can oxidize a cysteine residue within a specific consensus sequence (CxPxR) to a formylglycine (fGly), which contains an aldehyde group. nih.gov The deprotected aminooxy end of the linker can then react specifically with this aldehyde, forming a stable oxime bond. nih.gov
Alternatively, the tosyl group can be used to target a nucleophilic amino acid residue. The tosyl group readily reacts with the thiol group of a cysteine or the amine group of a lysine. glenresearch.comresearchgate.net While proteins often have many lysines, a single, uniquely reactive cysteine can be engineered into a specific site on a protein's surface, allowing for precise attachment via the tosyl end of the linker. Once the linker is attached to the protein, the Boc group can be removed, and the now-free aminooxy group can be conjugated to a second molecule containing an aldehyde or ketone.
Table 2: Site-Specific Conjugation Reactions Enabled by this compound
| Functional Group | Reaction Partner on Biomolecule | Resulting Covalent Bond | Example Biomolecule |
|---|---|---|---|
| Aminooxy (after deprotection) | Aldehyde / Ketone | Oxime | Proteins with engineered formylglycine residues. nih.gov |
| Tosyl | Thiol (e.g., Cysteine) | Thioether | Proteins or peptides with a unique surface-accessible cysteine. glenresearch.comresearchgate.net |
| Tosyl | Amine (e.g., Lysine) | Secondary Amine | Proteins, peptides, or amino-modified nucleic acids. glenresearch.comresearchgate.net |
The tosyl group has proven particularly effective for modifying nucleic acids. The synthesis of oligonucleotides containing a 5'- or 3'-tosyl group can be achieved using a tosyl-phosphoramidite reagent during solid-phase synthesis. glenresearch.com This places a highly reactive handle at a specific terminus of the DNA or RNA strand.
This tosyl-modified oligonucleotide can then be conjugated to other molecules. For example, the tosyl group can be displaced by a nucleophile, such as an amine or thiol group present on a protein or antibody, to form a stable nucleic acid-protein conjugate. glenresearch.com This method was demonstrated by Letsinger and Mirkin in the development of oligonucleotide-based assays and nanostructures. glenresearch.com
Once the oligonucleotide is functionalized with the linker via the tosyl group, the Boc-protected aminooxy end becomes available for further modification. After deprotection, it can be reacted with a carbonyl-containing molecule, enabling the creation of tripartite constructs, such as an oligonucleotide-PEG-small molecule assembly. This strategy is valuable for developing targeted drug delivery systems and diagnostic probes.
Conjugation with Proteins and Peptides
Enhancement of Bioconjugate Properties through PEGylation
A significant advantage of incorporating a PEG spacer is the enhancement of hydrophilicity. broadpharm.comcenmed.com Many therapeutic molecules and even some proteins are poorly soluble in aqueous buffers, which complicates their formulation and administration. The flexible, hydrophilic nature of the PEG chain improves the water solubility of the conjugate, preventing aggregation and improving handling. axispharm.com
Furthermore, the PEG chain can enhance the stability of the attached biomolecule. cardiosomatics.ru By creating a hydrophilic cloud around the protein or peptide, the PEG linker can sterically hinder the approach of proteolytic enzymes, thereby increasing its stability against degradation. checkrare.com
The presence of a PEG chain, even a short one, can have a profound impact on the pharmacokinetic and immunogenic properties of a bioconjugate.
Pharmacokinetic Profile : PEGylation increases the hydrodynamic radius of a molecule. This increased size reduces its rate of renal filtration, leading to a longer circulation half-life in the body. nih.govcheckrare.comacs.org This is a critical advantage for therapeutic proteins and peptides, as it can decrease the required dosing frequency.
Immunogenicity : The PEG chain can sterically mask epitopes on the surface of a protein, reducing its recognition by the immune system and thus lowering its immunogenicity. checkrare.comnih.gov This is particularly beneficial for non-human derived proteins or highly immunogenic therapeutics. checkrare.com However, a significant body of research now shows that PEG itself can be immunogenic. nih.govacs.org Pre-existing or treatment-induced anti-PEG antibodies can lead to an "accelerated blood clearance" (ABC) phenomenon, where the PEGylated conjugate is rapidly removed from circulation, reducing its efficacy and potentially causing adverse reactions. nih.govfrontiersin.org The likelihood of an anti-PEG immune response is complex and depends on factors like PEG size, the nature of the conjugated molecule, and the route of administration. nih.govfrontiersin.org
Table 3: Effects of PEGylation on Bioconjugate Properties
| Property | Effect of PEGylation | Rationale/Mechanism |
|---|---|---|
| Aqueous Solubility | Increased | The hydrophilic nature of the PEG chain improves interaction with water. broadpharm.comcenmed.com |
| Stability | Increased | Steric hindrance from the PEG chain can protect against proteolytic degradation. checkrare.com |
| Circulation Half-Life | Increased | Larger hydrodynamic size reduces renal clearance. checkrare.comacs.org |
| Immunogenicity | Generally Decreased (for the biomolecule) | The PEG chain can mask antigenic epitopes on the biomolecule's surface. checkrare.comnih.gov |
| Immunogenicity Risk | Increased (due to PEG) | PEG itself can be immunogenic, leading to anti-PEG antibodies and accelerated clearance. nih.govfrontiersin.org |
Table of Chemical Compounds
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| tert-Butyloxycarbonyl | Boc |
| Polyethylene (B3416737) Glycol | PEG |
| p-Toluenesulfonyl / Tosylate | Tosyl / Tos |
| Formylglycine | fGly |
| Cysteine | Cys |
Applications of Boc Aminooxy Peg4 Tos in Targeted Therapeutic and Diagnostic Research
Development of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) represent an innovative therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. fluoroprobe.com These chimeric molecules are composed of two distinct ligands connected by a chemical linker. xcessbio.com
Boc-Aminooxy-PEG4-Tos is frequently utilized as a PEG-based PROTAC linker in the synthesis of these therapeutic molecules. chemondis.commedchemexpress.combioscience.co.ukmedchemexpress.eu The linker is a crucial component of a PROTAC, connecting a ligand that binds to a target protein with a second ligand that recruits an E3 ubiquitin ligase. fluoroprobe.cominvivochem.com
The specific characteristics of this compound make it well-suited for this role:
Bifunctionality : The molecule possesses two different reactive ends. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for attachment to one of the ligands. broadpharm.com The Boc-protected aminooxy group, after deprotection under mild acidic conditions, can react with aldehydes or ketones to form stable oxime bonds, allowing for conjugation to the second ligand. broadpharm.com
PEG4 Spacer : The polyethylene (B3416737) glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. broadpharm.combiochempeg.com The length and flexibility of the PEG spacer are critical for orienting the two ends of the PROTAC to enable the formation of a productive ternary complex between the target protein and the E3 ligase.
PROTACs function by hijacking the intracellular ubiquitin-proteasome system (UPS), which is the primary mechanism for selective protein degradation in eukaryotic cells. fluoroprobe.commedchemexpress.com The UPS process involves the covalent tagging of substrate proteins with ubiquitin molecules. nih.gov This tagging is a sequential enzymatic process carried out by ubiquitin-activating (E1), ubiquitin-conjugating (E2), and ubiquitin-ligating (E3) enzymes. nih.gov A chain of ubiquitin molecules, typically linked via lysine (B10760008) 48 (K48), marks the protein for destruction by the 26S proteasome, a large protease complex. nih.gov
A PROTAC molecule synthesized using a linker like this compound effectively brings a target protein into close proximity with an E3 ligase, an event that would not naturally occur. fluoroprobe.com This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the proteasome. nih.gov This mechanism allows for the targeted elimination of proteins, offering a powerful approach for developing drugs against targets previously considered "undruggable." fluoroprobe.com
This compound as a Key PROTAC Linker Component
Role in Antibody-Drug Conjugates (ADCs) and Prodrug Design
Antibody-drug conjugates (ADCs) are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy tissues. biochempeg.comfujifilm.com An ADC consists of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. biochempeg.com
Linkers are a critical determinant of an ADC's safety and efficacy, ensuring stability in circulation while allowing for efficient release of the payload at the tumor site. biochempeg.comfujifilm.com PEG-containing linkers, structurally related to this compound, are widely used in ADC development. medchemexpress.comtargetmol.comglpbio.com
The features of this compound lend themselves to ADC construction:
Conjugation Chemistry : The aminooxy functional group (after deprotection) provides a bioorthogonal handle for conjugation. It can react with an aldehyde or ketone group, which can be introduced into the antibody or the drug, to form a stable oxime bond. This specific reactivity allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR).
The design of the linker is fundamental to controlling where and when the cytotoxic payload is released. nih.gov Prodrug strategies, where an inactive drug is converted to its active form within the body, often rely on cleavable linkers that respond to specific triggers in the target environment, such as the low pH or high concentration of certain enzymes in tumors.
The chemical bonds formed using an aminooxy linker can be engineered for controlled release. For instance, while oxime linkages are generally stable, their stability can be influenced by the surrounding chemical structure and the physiological environment. This allows for the design of ADCs and other prodrugs where the payload is kept inactive while in circulation but is released upon reaching the target cell or tissue. mdpi.comgoogleapis.com The PEG component of the linker can also influence the release kinetics by affecting the accessibility of the cleavable bond to enzymes or chemical triggers. nih.gov
Linker Functionality in ADC Construction
Utility in Biosensor and Bioimaging Probe Development
The development of sensitive and specific biosensors and bioimaging probes is essential for diagnostics and for studying biological processes in real-time. These tools often involve conjugating a signaling molecule (e.g., a fluorophore) to a targeting moiety (e.g., a peptide or antibody). mdpi.comconfluore.com
This compound serves as a valuable building block in this field due to its bioorthogonal reactivity and biocompatible spacer.
Fabrication of Functionalized Surfaces for Biosensing
The development of sensitive and specific biosensors is critical for early disease detection and monitoring. This compound is instrumental in the fabrication of functionalized surfaces for these devices. The linker's tosylate group can react with nucleophilic groups, such as amines or thiols, present on a solid support (e.g., a sensor chip). This reaction forms a stable, covalent bond, anchoring the linker to the surface.
Following surface immobilization, the Boc protecting group on the aminooxy moiety is removed under acidic conditions, exposing the reactive aminooxy group. This group can then specifically react with aldehydes or ketones present on biomolecules of interest, such as antibodies, enzymes, or nucleic acids. This process, known as oxime ligation, results in the stable attachment of the biorecognition element to the sensor surface. The PEG4 spacer ensures that the immobilized biomolecule is sufficiently distanced from the surface, minimizing steric hindrance and maintaining its biological activity. This controlled orientation and spacing are crucial for enhancing the sensitivity and specificity of the biosensor.
| Component | Function in Biosensor Fabrication |
| Boc-Aminooxy Group | After deprotection, forms a stable oxime bond with aldehyde or ketone groups on biomolecules. |
| PEG4 Spacer | Increases solubility, reduces non-specific binding, and provides optimal spacing from the surface. |
| Tosylate Group | Reacts with nucleophiles on the biosensor surface for stable, covalent immobilization. |
Integration into Fluorescent and Radiochemical Probes
This compound serves as a versatile linker for the synthesis of advanced probes for molecular imaging, a key tool in both diagnostics and therapeutic research. These probes often consist of a targeting moiety (e.g., a peptide or antibody that recognizes a specific biological target), a signaling component (a fluorophore or a radionuclide), and a linker connecting them.
In the construction of fluorescent probes, the tosylate group of this compound can be reacted with a functional group on the targeting ligand. Subsequently, the deprotected aminooxy group can be conjugated to a fluorescent dye that has been modified to contain an aldehyde or ketone. This modular approach allows for the creation of a wide array of targeted fluorescent probes.
Similarly, in the development of radiochemical probes for techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), this compound facilitates the stable incorporation of a radioisotope. The linker can be used to connect a chelating agent, which securely holds the radioisotope, to the targeting biomolecule. The PEG spacer in these constructs is advantageous as it can improve the pharmacokinetic properties of the resulting radiopharmaceutical, leading to better target accumulation and reduced background signal.
| Probe Type | Role of this compound | Research Application |
| Fluorescent Probes | Links targeting molecules to fluorescent dyes for in vitro and in vivo imaging. | Visualizing cellular processes and tracking drug delivery. |
| Radiochemical Probes | Connects targeting ligands to radioisotopes for PET and SPECT imaging. | Non-invasive diagnosis and monitoring of disease progression. |
Boc Aminooxy Peg4 Tos in Materials Science and Nanotechnology Research
Surface Functionalization of Polymeric and Nanomaterial Platforms
The ability to precisely modify surfaces at the molecular level is fundamental to creating advanced materials with tailored properties. Boc-Aminooxy-PEG4-Tos serves as a key tool in this endeavor, enabling the covalent attachment of PEG chains to a variety of polymeric and nanomaterial platforms. This process, known as PEGylation, is critical for improving the biocompatibility and performance of materials in biological environments. nih.gov
Research findings have demonstrated that the functionalization of nanoparticles with PEG coatings can shield them from protein opsonization, thereby increasing their circulation half-life in vivo. nih.gov This "stealth" property is crucial for applications like drug delivery, as it allows nanoparticles to evade the immune system and reach their target tissues. nih.gov The process often involves creating reactive sites, such as aldehydes, on a material's surface, which can then be coupled with the deprotected aminooxy group of the linker. researchgate.net
The versatility of this chemistry is highlighted by its application to a wide range of materials, including:
Metallic Nanoparticles: Gold (Au) and iron oxide (Fe3O4) nanoparticles are often coated with PEG to enhance stability and biocompatibility for diagnostic and therapeutic applications. nih.gov
Silica (B1680970) Nanoparticles: The surfaces of mesoporous silica nanoparticles (MSNs), often used as drug delivery vehicles, can be functionalized using oxime ligation to attach various molecules. researchgate.net
Polymeric Nanoparticles: Poly(ethylene glycol)-polylactide (PEG-PLA) nanoparticles have been surface-functionalized with aldehyde groups to allow for targeted chemical ligation with aminooxy-modified cells. researchgate.net
Calcium Phosphate (B84403) Nanoparticles: A two-step method has been developed for coupling proteins to pH-sensitive calcium phosphate nanoparticles using an aminooxy-PEG linker and subsequent click chemistry. nih.gov
The general strategy involves first anchoring the linker to the nanoparticle surface and then deprotecting the Boc-aminooxy group to make it available for conjugation with aldehyde- or ketone-bearing molecules. researchgate.net This modular approach allows for the precise, covalent attachment of a wide array of functional molecules, from small targeting ligands to large proteins, onto nanomaterial surfaces. nih.govrsc.org
Table 1: Examples of Platforms Functionalized via Aminooxy-PEG Linkers
| Platform | Functionalization Goal | Resulting Property/Application | Citation |
| Calcium Phosphate Nanoparticles | Site-specific coupling of HIV-1 envelope proteins | Enhanced B-cell activation and antibody response | nih.gov |
| Mesoporous Silica Nanoparticles | Attachment of carbonyl-containing molecules | Potential as versatile drug delivery vehicles | researchgate.net |
| Gold Nanoparticles | Creation of "stealth" coatings | Increased circulation time, passive tumor targeting | nih.gov |
| Polymeric Nanoparticles (PEG-PLA) | In vivo cancer cell targeting | Specific chemical reaction with modified cancer cells | researchgate.net |
Design and Synthesis of PEG-Based Hydrogels and Polymer Networks
This compound and similar aminooxy-functionalized PEG molecules are instrumental in the fabrication of advanced hydrogels and dynamic polymer networks. nih.govnih.gov The key reaction is oxime ligation, where the aminooxy group reacts with an aldehyde or ketone to form a stable, yet potentially reversible, oxime bond. researchgate.netgoogle.com This "click chemistry" reaction is highly efficient, bioorthogonal (meaning it doesn't interfere with biological processes), and can proceed under mild, aqueous conditions. researchgate.netresearchgate.net
In hydrogel synthesis, multi-arm PEG polymers functionalized with aminooxy groups can be crosslinked with multi-arm PEGs bearing aldehyde groups. nih.gov Mixing these two polymer solutions results in the formation of a hydrogel network. nih.gov The mechanical properties, swelling behavior, and degradation kinetics of these hydrogels can be precisely tuned by adjusting factors such as polymer concentration, the molecular weight of the PEG chains, and the pH of the reaction. nih.govnih.gov
Key research findings in this area include:
Injectable Hydrogels: Oxime cross-linking allows for tunable gelation rates, making it possible to create injectable hydrogels that can be delivered via catheter and form a gel in situ. nih.govresearchgate.net This is particularly valuable for minimally invasive medical procedures. nih.gov
Dynamic Covalent Networks: Because the oxime bond can be reversible under certain conditions (e.g., acidic pH), it can be used to create dynamic covalent networks. zju.edu.cn These "smart" materials can adapt their structure in response to external stimuli, leading to properties like self-healing or reversible changes in stiffness. researchgate.net
Biocompatible Scaffolds: Hydrogels formed by oxime chemistry are often highly biocompatible due to the nature of the PEG components and the bioorthogonal reaction. nih.govgoogle.com By incorporating other biomolecules like hyaluronic acid or collagen, these hydrogels can be tailored to support cell adhesion and growth, making them excellent candidates for tissue engineering scaffolds. nih.gov
Table 2: Properties of Oxime-Crosslinked PEG Hydrogels
| Precursor Polymers | Crosslinking Chemistry | Key Properties | Potential Application | Citation |
| 4-arm AO-PEG + 4-arm Aldehyde-PEG | Oxime Ligation | Tunable gelation (minutes to days), stable at physiological pH | Injectable biomaterial delivery | nih.gov |
| Aminooxy-PEG + Aldehyde-Hyaluronic Acid | Oxime Ligation | Biodegradable, tunable mechanical properties | Soft tissue engineering scaffolds | nih.gov |
| 8-arm AO-PEG + 8-arm Aldehyde-PEG | Oxime Ligation | Rapid gelation, anti-adhesive properties | Post-surgical adhesion prevention | google.comresearchgate.net |
| Azobenzene-Boronic Acid + Diol-PEG | Dynamic Boronic Ester | Light-responsive reversible stiffening/softening | Photo-controlled dynamic materials |
Application in Advanced Functional Coatings
The principles of PEGylation and oxime chemistry are being extended to create advanced functional coatings with "smart" properties. scribd.comspecialchem.com These coatings are designed to actively respond to environmental triggers rather than remaining passive layers. specialchem.com this compound and related molecules provide a versatile method for anchoring functional polymers to surfaces, leading to coatings with desirable characteristics like anti-fouling, self-healing, and controlled release. sigmaaldrich.comrsc.org
Anti-Fouling Coatings: One of the most significant applications is in the development of anti-fouling surfaces. sigmaaldrich.comresearchgate.net Biofouling, the unwanted accumulation of proteins, cells, and microorganisms, is a major problem for medical devices, marine vessels, and water treatment facilities. sigmaaldrich.comnih.gov PEG-based coatings create a hydrated layer on a surface that physically repels the adsorption of biological matter. sigmaaldrich.comresearchgate.net Using linkers to covalently graft PEG chains onto a surface creates a robust and durable anti-fouling layer that can significantly reduce microbial colonization and protein adhesion. sigmaaldrich.comnih.gov
Self-Healing Coatings: The use of dynamic covalent bonds, such as oxime linkages, is a key strategy in creating self-healing materials. scribd.comrsc.org When a coating is scratched or damaged, the reversible nature of these bonds can allow the polymer network to re-form and repair the defect, extending the lifetime and protective capability of the coating. scribd.comrsc.org
Smart Coatings for Corrosion Protection: Smart coatings can be designed to release corrosion inhibitors in response to a change in pH, which often occurs at the onset of corrosion. specialchem.com Encapsulation and reversible crosslinking are two major approaches to achieving this controlled release and enhancing the long-term protection of metal substrates. scribd.comspecialchem.com While not directly using this compound, the underlying chemical principles of creating responsive polymer networks are shared.
The development of these coatings often involves a multi-step process where a surface is first primed, and then the functional polymer is grafted onto it. sigmaaldrich.com The ability to use versatile linker chemistry allows for the application of these advanced coatings to a wide variety of substrates, including glass, metals like titanium, and polymers like polystyrene. sigmaaldrich.com
Bio Orthogonal Chemistry and Click Chemistry Applications Utilizing Boc Aminooxy Peg4 Tos Functionalities
Aminooxy-Mediated Oxime Ligation in Biological Systems
The aminooxy group is a key player in one of the most reliable bio-orthogonal reactions: oxime ligation. rsc.org This reaction involves the chemoselective condensation of an aminooxy group (R-ONH2) with a carbonyl group, specifically an aldehyde or a ketone, to form a stable oxime bond (C=N-O). rsc.orgunivie.ac.at
The aminooxy functionality in Boc-Aminooxy-PEG4-Tos is initially protected by a Boc group to prevent unwanted reactions, as the unprotected aminooxy moiety is highly reactive. rsc.orgbroadpharm.com This protecting group can be cleanly removed under mild acidic conditions, exposing the nucleophilic aminooxy group at the desired stage of a synthetic sequence. broadpharm.com
Once deprotected, the aminooxy group's high nucleophilicity allows it to react specifically with aldehydes or ketones present on target biomolecules, such as proteins or peptides engineered to contain a carbonyl handle. iris-biotech.de This ligation is considered bio-orthogonal because neither the aminooxy nor the carbonyl group is commonly found in biological systems, and they react with each other without interfering with or being affected by other native functional groups. rsc.orgrsc.org The reaction proceeds efficiently in aqueous media under mild pH conditions and, notably, does not require metal catalysts that can be toxic to living systems. rsc.org The resulting oxime linkage is significantly more stable against hydrolysis compared to similar linkages like imines. iris-biotech.de While the reaction can be slow at neutral pH, it can be accelerated through the use of aniline-based catalysts. rsc.orgresearchgate.net
The unique characteristics of aminooxy-mediated oxime ligation have made it a widely adopted strategy for creating complex bioconjugates, such as hydrogels, peptide-oligonucleotide conjugates, and polymer-protein constructs. rsc.orgamericanchemicalsuppliers.com
Table 1: Key Characteristics of Aminooxy-Mediated Oxime Ligation
| Characteristic | Description | Reference |
|---|---|---|
| Reactants | Aminooxy group (after deprotection) and an aldehyde or ketone. | rsc.orgrsc.org |
| Product | A highly stable oxime bond (C=N-O). | iris-biotech.deinterchim.fr |
| Reaction Conditions | Mild, aqueous conditions, typically at a slightly acidic to neutral pH. | rsc.org |
| Bio-orthogonality | High; the reacting functional groups are abiotic and do not cross-react with native biological moieties. | rsc.org |
| Catalysis | Does not require metal catalysts. Aniline and its derivatives can be used to accelerate the reaction rate. | rsc.orgresearchgate.net |
| Key Advantage | Forms a robust covalent bond with high chemoselectivity and stability. | iris-biotech.de |
Tosyl Group Reactivity in Orthogonal Bioconjugation Reactions
The other end of the this compound linker features a tosyl (p-toluenesulfonyl) group. In organic chemistry, the tosylate group is renowned as an excellent leaving group for nucleophilic substitution reactions. biochempeg.commasterorganicchemistry.com This is because the tosylate anion is highly stabilized by resonance, making it a very weak base and therefore easy to displace. pearson.com
The primary utility of the tosyl group in bioconjugation is to activate a molecule for reaction with nucleophiles. pearson.comresearchgate.net It is particularly effective for converting alcohols, which are poor leaving groups on their own, into reactive intermediates. masterorganicchemistry.com In the context of bioconjugation, the tosyl group can be attacked by various nucleophilic residues found on the surface of proteins. nih.gov Common nucleophilic partners include the sulfhydryl (-SH) group of cysteine and the ε-amino (-NH2) group of lysine (B10760008). nih.govbroadpharm.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov
The presence of the tosyl group on the this compound linker makes the molecule a powerful bifunctional crosslinker. broadpharm.comcreative-biolabs.com A researcher can first conjugate a biomolecule or surface via nucleophilic attack on the tosyl group. Subsequently, after deprotection of the Boc group, the exposed aminooxy functionality can be used for a second, orthogonal ligation with a carbonyl-containing molecule. This dual reactivity allows for the controlled, stepwise assembly of molecular architectures.
Table 2: Reactivity of the Tosyl Group in Bioconjugation
| Feature | Description | Reference |
|---|---|---|
| Functional Group | Tosyl (p-toluenesulfonate, OTs). | masterorganicchemistry.com |
| Chemical Role | Excellent leaving group for nucleophilic substitution reactions. | broadpharm.combiochempeg.commasterorganicchemistry.com |
| Reaction Mechanism | Typically undergoes SN2-type reactions. | nih.gov |
| Common Nucleophiles | Thiol groups (from Cysteine), amine groups (from Lysine), and hydroxyl groups. | nih.govbroadpharm.com |
| Orthogonality | Reactive towards nucleophiles, making it orthogonal to reactions like oxime ligation and azide-alkyne cycloaddition that do not involve such nucleophiles. | rsc.org |
Synergistic Applications with Other Click Chemistry Modalities (e.g., Azide-Alkyne Cycloaddition)
The true potential of bifunctional linkers is realized when their orthogonal reactive ends are used in concert with other click chemistry reactions to build sophisticated molecular constructs. frontiersin.orgresearchgate.net While this compound facilitates the combination of nucleophilic substitution and oxime ligation, related linkers such as Aminooxy-PEG-Azide and Azide-PEG-Tos enable the powerful synergy between these chemistries and the widely used azide-alkyne cycloaddition. broadpharm.comadcreviews.combroadpharm.com
Azide-alkyne cycloaddition is a cornerstone of click chemistry, existing in two primary forms: the copper(I)-catalyzed reaction (CuAAC) and the catalyst-free, strain-promoted reaction (SPAAC). nih.govnih.gov Both involve the formation of a highly stable triazole ring from an azide (B81097) and an alkyne. acs.org These reactions are orthogonal to oxime ligation, meaning they can be performed in the same pot without interfering with one another. frontiersin.orgresearchgate.net
This orthogonality allows for multi-step, modular syntheses. For example, a researcher could use a linker like Boc-Aminooxy-PEG4-azide. medchemexpress.comxinyanbm.com The azide group could first be "clicked" onto a molecule containing an alkyne via CuAAC or SPAAC. medchemexpress.com Following this, the Boc-protecting group on the aminooxy end could be removed, allowing for a subsequent oxime ligation with a second molecule that has an aldehyde or ketone group. nih.gov This sequential approach has been successfully used to create bispecific conjugates, functionalize scaffolds with multiple different moieties (such as fluorophores and targeting ligands), and develop advanced drug delivery systems. frontiersin.orgadcreviews.com
Table 3: Examples of Orthogonal Click Chemistry Pairings for Synergistic Applications
| Reaction 1 | Functional Groups 1 | Reaction 2 | Functional Groups 2 | Reference |
|---|---|---|---|---|
| Oxime Ligation | Aminooxy + Aldehyde/Ketone | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | frontiersin.orgresearchgate.net |
| Oxime Ligation | Aminooxy + Aldehyde/Ketone | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | nih.gov |
| Thiol-Michael Addition | Thiol + Maleimide | Oxime Ligation | Aminooxy + Aldehyde/Ketone | frontiersin.orgnih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne | Inverse-Electron-Demand Diels-Alder | Tetrazine + Trans-cyclooctene | rsc.orgresearchgate.net |
Future Research Directions and Translational Perspectives for Boc Aminooxy Peg4 Tos
Expanding the Scope of Bio-orthogonal Reactions and Novel Conjugation Chemistries
Bio-orthogonal chemistry, which involves reactions that can proceed in complex biological environments without interfering with native biochemical processes, is a primary area where Boc-Aminooxy-PEG4-Tos can contribute significantly. nih.govchempep.com The future in this field lies in developing more sophisticated and orthogonal conjugation strategies, enabling the assembly of increasingly complex biomolecular architectures.
The aminooxy functional group (once deprotected) readily participates in oxime ligation, a classic bio-orthogonal reaction involving the condensation with aldehydes or ketones to form a stable oxime bond. chempep.com Future work will likely focus on integrating this specific chemistry into multi-step, orthogonal labeling schemes. For instance, a biomolecule could be engineered to contain both an aldehyde and an azide (B81097). This compound could be used to introduce a payload via the oxime ligation, while a separate alkyne-functionalized probe could be attached via a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry". eurjchem.commdpi.com This allows for the precise, dual-functionalization of a single target.
Furthermore, research is moving towards creating novel bio-orthogonal reactions that offer faster kinetics and greater selectivity. eurjchem.comethz.ch While the tosyl group is typically used in standard nucleophilic substitutions, future research could explore its utility in novel, bio-orthogonal catalytic cycles. Innovations may also involve modifying the core structure of this compound to incorporate different reactive handles, expanding the repertoire of conjugation chemistries available to researchers. The development of light-induced or enzyme-activated conjugation methods could provide spatiotemporal control over the modification of biomolecules within living cells, a significant advancement for studying dynamic cellular processes. ethz.ch
Table 1: Comparison of Key Bio-orthogonal Reactions Relevant to Future Applications
| Reaction Type | Reactive Partners | Key Advantages | Potential Limitations |
|---|---|---|---|
| Oxime Ligation | Aminooxy + Aldehyde/Ketone | High stability of the resulting bond; relatively simple functional groups. chempep.com | Slower kinetics compared to some click reactions. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | No cytotoxic copper catalyst required; excellent for in vivo applications. chempep.comeurjchem.com | Kinetics can be slower than copper-catalyzed versions. chempep.com |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | Extremely fast reaction kinetics, ideal for real-time imaging. chempep.comeurjchem.comethz.ch | Tetrazines can have inherent fluorescence, potentially causing background noise. chempep.com |
| Nucleophilic Substitution | Nucleophile + Tosylate | Well-established, versatile chemistry; tosyl is an excellent leaving group. broadpharm.combroadpharm.com | Lower bio-orthogonality; can react with endogenous nucleophiles like thiols. |
Innovative Applications in Targeted Drug Delivery Systems and Therapeutics
The design of next-generation therapeutics, particularly in oncology, relies heavily on targeted delivery systems that can maximize efficacy while minimizing off-target toxicity. This compound is an ideal candidate for constructing such systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.commedchemexpress.com
In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker is a critical component, and the features of this compound are highly advantageous. Its bifunctionality allows one end to be attached to the drug and the other to the antibody. creative-biolabs.com The PEG4 spacer helps to improve the solubility and pharmacokinetic profile of the entire conjugate, potentially extending its circulation time and facilitating effective delivery to the tumor site. Future research will focus on creating ADCs with precisely controlled drug-to-antibody ratios and incorporating cleavable elements into the linker design that release the drug only upon internalization into the cancer cell.
PROTACs are another revolutionary therapeutic modality that co-opts the cell's own protein disposal machinery (the ubiquitin-proteasome system) to degrade specific disease-causing proteins. targetmol.com A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound is well-suited for use as a PROTAC linker, providing the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. medchemexpress.combiochempeg.com Future research will involve synthesizing libraries of PROTACs with varying linker lengths and compositions, using building blocks like this compound, to optimize degradation efficiency for a wide range of "undruggable" protein targets.
Table 2: Components of a Targeted Drug Delivery System Using a Bifunctional Linker
| Component | Function | Example | Role of this compound |
|---|---|---|---|
| Targeting Moiety | Binds to a specific cell type or receptor. | Monoclonal Antibody, Peptide, Folic Acid | The tosyl group can be displaced by a nucleophile on the targeting moiety for covalent attachment. |
| Linker | Connects the targeting moiety to the payload; influences solubility and stability. | PEG-based linker | Provides the central scaffold, enhancing solubility and providing spatial separation. broadpharm.com |
| Therapeutic Payload | The active drug or agent to be delivered. | Cytotoxic drug (e.g., MMAE), PROTAC E3 Ligase Ligand | The deprotected aminooxy group can be conjugated to a carbonyl-containing payload. medkoo.com |
Advancements in Advanced Materials and Nanobiotechnology
The interface of materials science and biology offers fertile ground for innovation, and linkers like this compound are enabling technologies in this space. biochempeg.combiochempeg.com Future research will harness this compound for the development of smart biomaterials, advanced biosensors, and functionalized nanoparticles for diagnostics and therapy (theranostics).
One promising direction is the creation of functionalized surfaces for biomedical applications. escholarship.org For example, a glass or gold surface can be modified to present one of the reactive groups of the linker. This surface can then be used to immobilize proteins, peptides, or other biomolecules in a site-specific and oriented manner, which is critical for maintaining their biological activity. escholarship.org Such surfaces could be used for advanced cell culture systems that mimic the natural extracellular matrix or for developing highly sensitive diagnostic arrays. The hydrophilic PEG chain is particularly valuable here, as it can render surfaces resistant to non-specific protein fouling, a common problem in biological assays. biochempeg.com
In nanobiotechnology, this compound can be used to construct multifunctional nanoparticles. For instance, a lipid nanoparticle or a quantum dot could be functionalized with the linker. The free reactive end could then be used to attach targeting ligands (e.g., antibodies) for cell-specific delivery, imaging agents for diagnostics, and therapeutic molecules. This modular approach allows for the creation of highly integrated "all-in-one" nanoplatforms. Future work will focus on designing nanoparticles that can respond to specific stimuli in the body, such as changes in pH or the presence of certain enzymes, to release their payload in a controlled manner.
Table 3: Potential Applications in Advanced Materials and Nanobiotechnology
| Application Area | Description | Role of this compound |
|---|---|---|
| Functionalized Surfaces | Creating surfaces (e.g., on biosensor chips or cell culture plates) with specific chemical properties. | Covalently attaches to the surface via one end, presenting a reactive group for subsequent bioconjugation. escholarship.org |
| Biomaterial Scaffolds | Developing 3D scaffolds for tissue engineering that can present bioactive signals to cells. | Used to conjugate growth factors or cell adhesion peptides to the scaffold material. |
| Theranostic Nanoparticles | Engineering nanoparticles that combine diagnostic imaging and therapeutic functions. | Acts as the key linker to attach both imaging agents and drug molecules to the nanoparticle core. |
| Drug Release Systems | Designing materials that release drugs in response to specific triggers. | Can be part of a larger, cleavable linker system that breaks down under specific physiological conditions. |
Q & A
Q. Troubleshooting :
- Unexpected byproducts : Use chelating agents (e.g., EDTA) to sequester metal ions that catalyze hydrolysis .
- Low yield : Pre-purify aldehyde/ketone substrates via silica gel chromatography to remove competing nucleophiles .
Basic: What analytical techniques are essential for characterizing this compound purity and stability?
Answer:
- Reverse-phase HPLC : Use a C18 column (gradient: 5–95% acetonitrile in water with 0.1% TFA) to assess purity (>95% recommended) .
- FT-IR : Confirm Boc group presence (C=O stretch at ~1680 cm⁻¹) and PEG ether linkages (C-O-C at ~1100 cm⁻¹) .
- Stability testing : Store at -20°C under argon; monitor degradation via weekly HPLC to detect hydrolysis (free aminooxy appears as earlier-eluting peak) .
Data Interpretation : Compare retention times and spectral data against commercial reference standards (if available) or synthetic controls .
Advanced: How can batch-to-batch variability in this compound synthesis impact experimental reproducibility?
Answer:
Common variability sources and mitigation strategies:
Best Practice : Include internal controls (e.g., a reference conjugation reaction) in each experimental batch to normalize results .
Basic: What are the primary applications of this compound in biomedical research?
Answer:
- Antibody-drug conjugates (ADCs) : Site-specific conjugation to oxidized glycans on antibodies .
- Surface functionalization : Modify nanoparticles or hydrogels via Tos-mediated thiol-ene "click" chemistry .
- Peptide/protein labeling : Ligate fluorescent probes or affinity tags to N-terminal ketones .
Experimental Design : For ADC synthesis:
Oxidize antibody glycans with NaIO₄ (1 mM, 4°C, 1 hr).
React with this compound (5x molar excess, pH 5.0, 24 hrs).
Purify via tangential flow filtration (TFF) to remove unreacted linker .
Advanced: How should researchers analyze conflicting data on this compound stability in aqueous buffers?
Answer:
Contradictory reports may arise from:
- Buffer composition : Phosphate buffers accelerate hydrolysis vs. acetate buffers. Test stability in your specific buffer system via LC-MS over 48 hrs .
- Temperature fluctuations : Autosampler storage at 4°C vs. room temperature can skew results. Standardize storage conditions .
- Detection limits : Low sensitivity assays may miss early degradation. Use UPLC with a high-resolution mass spectrometer for trace analysis .
Q. Resolution Framework :
Replicate disputed conditions with controlled variables.
Apply statistical tests (e.g., ANOVA) to compare degradation rates.
Publish negative results to clarify literature inconsistencies .
Basic: What safety protocols are recommended when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat; avoid inhalation of powdered form .
- Waste disposal : Neutralize acidic deprotection waste (e.g., TFA) with 10% NaHCO₃ before disposal .
- Spill management : Absorb with vermiculite, seal in a chemical waste container, and label with CAS 864680-64-8 .
Documentation : Maintain a reaction log detailing amounts used, deprotection conditions, and waste tracking for institutional audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
